Brevinin-1E-OG5 is an antimicrobial peptide derived from the skin secretion of the European green frog, Rana esculenta. This peptide is part of the broader family of brevinin-1 peptides, known for their potent antimicrobial properties. Brevinin-1E-OG5 consists of 24 amino acid residues and exhibits significant antimicrobial and hemolytic activities, making it a subject of interest in biomedical research.
Brevinin-1E-OG5 is sourced from the skin secretions of Rana esculenta, which is known for producing various bioactive compounds that serve as a defense mechanism against pathogens. The frog's skin secretions contain a diverse array of antimicrobial peptides that contribute to its ability to resist infections in its natural habitat.
Brevinin-1E-OG5 is classified as an antimicrobial peptide, specifically within the brevinin family. Antimicrobial peptides are small, typically cationic peptides that play crucial roles in innate immunity across many species. They are characterized by their ability to disrupt microbial membranes, leading to cell lysis.
The synthesis of Brevinin-1E-OG5 can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for efficient purification after synthesis.
The synthesis typically involves:
Brevinin-1E-OG5 features a distinct molecular structure characterized by:
The secondary structure analysis indicates that Brevinin-1E-OG5 adopts an α-helical conformation in membrane-mimicking environments, enhancing its interaction with bacterial membranes. Circular dichroism spectroscopy has been used to confirm this structural characteristic.
Brevinin-1E-OG5 primarily interacts with microbial membranes through electrostatic interactions followed by membrane insertion. The peptide's cationic nature allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis.
The mechanism involves:
The antimicrobial action of Brevinin-1E-OG5 occurs through several steps:
Studies have shown that the presence of an intra-disulfide bridge enhances the stability and activity of Brevinin-1E-OG5 against various pathogens, including both Gram-positive and Gram-negative bacteria.
Relevant analyses indicate that Brevinin-1E-OG5 maintains its structure under various physiological conditions, enhancing its potential therapeutic applications.
Brevinin-1E-OG5 has several promising applications in scientific research:
Brevinin-1E-OG5 (UniProt: A6MAS5) is a 24-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of Rana grahami, commonly known as the Yunnanfu frog. This species inhabits specific regions of Southwest China, where its ecological niche exposes it to diverse microbial pathogens. The peptide’s discovery emerged from broader investigations into amphibian innate immunity mechanisms, particularly those of ranid frogs, which rely heavily on skin-secreted AMPs for defense [2] [8]. Genomic analyses place R. grahami within the Ranidae family, a group characterized by remarkable AMP diversity. Brevinin-1E-OG5 shares a conserved biosynthetic pathway with other amphibian AMPs: precursor proteins undergo post-translational processing to yield mature peptides stored in dermal granular glands and released upon stress or injury [3] [7]. Its identification underscores the evolutionary adaptation of R. grahami to pathogen-rich environments through peptide diversification.
The Brevinin superfamily comprises two primary subfamilies: Brevinin-1 (~24 residues) and Brevinin-2 (33–34 residues). Brevinin-1E-OG5 belongs to the Brevinin-1 group, which is defined by four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) and a C-terminal "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) forming a disulfide-bridged cyclic heptapeptide [2] [4]. This structural motif enhances stability and mediates membrane interactions. However, notable exceptions exist: some Rana species, like R. okinavana, produce acyclic Brevinin-1 peptides lacking the disulfide bridge but featuring C-terminal amidation [7].
Table 1: Structural Comparison of Brevinin-1 Peptides
Peptide | Source Species | Amino Acid Sequence | Rana Box | C-Terminus |
---|---|---|---|---|
Brevinin-1E-OG5 | Rana grahami | FLPLLAGLAANFLPKLFCKITRKC | Present | Free carboxyl |
Brevinin-1 | Rana brevipoda porsa | FLPVLAGIAAKVVPALFCKITKKC | Present | Free carboxyl |
Brevinin-1Ea | Rana esculenta | FLPILAGLAAKFGPKLFCKITTRC | Present | Free carboxyl |
Brevinin-1OKa | Rana okinavana | IMSVLGALGGSVLGKLFGGIKGLC | Absent | Amidated |
Functionally, Brevinin-1 peptides exhibit broad-spectrum antimicrobial activity, though potency varies. For example, Brevinin-1E-OG5 shows stronger efficacy against Gram-positive bacteria than some orthologs, likely due to residue substitutions influencing hydrophobicity and charge distribution [5] [8]. Phylogenetically, closely related species (e.g., Hylarana latouchii, Hoplobatrachus rugulosus) share higher sequence homology with Brevinin-1E-OG5, supporting gene duplication events after speciation [1] [2].
Brevinin-1E-OG5 was first isolated using established AMP purification protocols:
Table 2: Biophysical Properties of Brevinin-1E-OG5
Property | Value | Method |
---|---|---|
Length | 24 residues | Sequencing/MS |
Molecular Mass | ~2.7 kDa | MALDI-TOF |
Theoretical pI | ~10.2 | Computational analysis |
Disulfide Bonds | 1 (Cys¹⁸–Cys²⁴) | Oxidative folding assay |
Secondary Structure (SDS) | 40–60% α-helix | Circular Dichroism |
Circular dichroism (CD) spectroscopy demonstrated that Brevinin-1E-OG5 adopts a random coil in aqueous buffers but transitions to an amphipathic α-helix in membrane-mimetic environments (e.g., 30–60 mM SDS micelles). This structural plasticity facilitates pore formation in microbial membranes [4] [8]. Functional assays confirmed potent activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to other Brevinin-1 peptides [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: